N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of a cyanophenyl group, a morpholino group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-cyanophenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-morpholino-2-(thiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-cyanophenyl)-N2-(2-piperidino-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c20-12-14-4-1-2-5-15(14)22-19(25)18(24)21-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,13H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGVUBGWLJABR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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